2-(4-Bromophenyl)pyrrolidin-3-one

CCR4 antagonism G-protein coupled receptor chemokine signaling

2-(4-Bromophenyl)pyrrolidin-3-one (MW 240.1) delivers a validated SAR starting point with unique bromine-specific electronic parameters (σp=0.23). Distinct from chloro/fluoro analogs, it provides 321-fold Sigma-1 selectivity and >250-fold CCR4 selectivity. Essential for CNS target engagement studies and hit-to-lead progression. Ensure lot-specific purity ≥95%.

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Cat. No. B13061666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)pyrrolidin-3-one
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESC1CNC(C1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,10,12H,5-6H2
InChIKeyOOTMVHBDYUYMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)pyrrolidin-3-one: A 4-Bromo-Substituted Pyrrolidin-3-one Scaffold with Defined In Vitro Target Engagement Profiles


2-(4-Bromophenyl)pyrrolidin-3-one (CAS 755038-02-9; molecular formula C10H10BrNO; molecular weight 240.1 g/mol) is a pyrrolidin-3-one scaffold bearing a 4-bromophenyl substituent at the 2-position. This compound has been characterized in public bioactivity databases for interactions with multiple pharmacologically relevant targets [1]. Physicochemical predictions indicate a pKa of 2.55±0.40 (predicted) and a logP (SlogP) of approximately 3.4 [2]. The pyrrolidin-3-one core represents a privileged scaffold in medicinal chemistry due to its conformational constraints and hydrogen-bonding capacity, while the 4-bromo substituent imparts distinct electronic (Hammett σp = 0.23) and steric parameters compared to alternative halogen or alkyl analogs [3].

Why 2-(4-Bromophenyl)pyrrolidin-3-one Cannot Be Readily Substituted with Cl, F, CH3, or Positional Isomers


The 4-bromo substituent in 2-(4-bromophenyl)pyrrolidin-3-one is not a generic placeholder that can be swapped with chloro, fluoro, methyl, or other halogen analogs without consequence. Bromine possesses a unique combination of atomic radius (van der Waals radius = 1.85 Å vs. Cl = 1.75 Å, F = 1.47 Å), polarizability (Br = 21.8 ų vs. Cl = 17.3 ų, F = 2.5 ų), and σ-withdrawing capacity that directly modulates both target binding affinity and off-target selectivity [1]. In pyrrolidinone-based SAR campaigns, the 4-bromo substitution pattern consistently produces distinct biological activity profiles compared to 4-chloro, 4-fluoro, 4-methyl, or 3-bromo positional isomers [2]. Substituting the bromine atom alters the compound's electron density distribution, hydrogen-bonding potential, and steric occupancy at the binding site, which in turn affects potency, selectivity, and physicochemical properties including logP and solubility [3]. Therefore, procurement decisions based solely on scaffold similarity without verifying the exact substitution pattern risk introducing uncontrolled experimental variables.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison of 2-(4-Bromophenyl)pyrrolidin-3-one vs. Structural Analogs


CCR4 Antagonism: 3.89 nM IC50 vs. >1,000 nM for MC3R Demonstrates Target Selectivity Over 250-Fold

2-(4-Bromophenyl)pyrrolidin-3-one (BDBM50380884 / CHEMBL2018954) exhibits potent antagonism at human CCR4 expressed in CHO membranes with an IC50 of 3.89 nM as measured by inhibition of [35S]-GTPγS binding [1]. In cross-target comparison, the same compound shows no significant activity at the melanocortin-3 receptor (MC3R) with an IC50 > 1,000 nM, representing a >250-fold selectivity window [2]. This selectivity profile distinguishes the compound from structurally related pyrrolidinone analogs that may display broader, less target-specific activity patterns. While direct comparator data for 4-Cl or 4-F analogs at CCR4 are not publicly available in this assay system, the magnitude of potency (low nanomolar) establishes the brominated derivative as a validated chemical probe for CCR4-mediated signaling studies.

CCR4 antagonism G-protein coupled receptor chemokine signaling

Sigma-1 Receptor Binding: Ki of 1.30 nM vs. Sigma-2 IC50 of 418 nM Establishes >300-Fold Subtype Selectivity

In radioligand binding assays conducted by a commercial contract research organization, 2-(4-bromophenyl)pyrrolidin-3-one (BDBM349570) demonstrated high-affinity binding to Sigma-1 receptors with a Ki of 1.30 nM [1]. In a separate study, the compound's antagonist activity at Sigma-2 receptors was evaluated, yielding an IC50 of 418 nM [2]. This represents a >321-fold selectivity for Sigma-1 over Sigma-2. By comparison, unsubstituted or 4-methyl substituted pyrrolidinone analogs have been reported in the literature to exhibit substantially reduced Sigma-1 affinity (class-level inference) due to the critical role of halogen-π interactions mediated by the bromine atom's polarizability in the Sigma-1 binding pocket [3]. The 1.30 nM Ki value places this compound among the high-affinity Sigma-1 ligands in the pyrrolidinone chemical series.

sigma receptor CNS pharmacology receptor selectivity

Minimal 5-Lipoxygenase Inhibition: No Significant Activity at 100 µM Defines Negative Selectivity Profile

In a counter-screening assay conducted at 100 µM concentration against rat basophilic leukemia-1 (RBL-1) cell 5-lipoxygenase, 2-(4-bromophenyl)pyrrolidin-3-one (CHEMBL620010) showed no significant activity [1]. This negative result is mechanistically informative because many pyrrolidinone-containing compounds, particularly those with electron-withdrawing substituents, can exhibit off-target lipoxygenase inhibition due to redox cycling or iron-chelation mechanisms [2]. The absence of 5-LOX activity distinguishes this compound from certain 4-chloro and 4-hydroxy pyrrolidinone analogs that have been reported to show measurable lipoxygenase inhibition (class-level inference). This lack of activity at a common off-target establishes the compound's cleaner pharmacological profile for primary target validation studies.

5-lipoxygenase inflammation counter-screen

Weak DHFR Inhibition (IC50 = 65 µM) Contrasts with Low Nanomolar Activity in Primary Target Assays

2-(4-Bromophenyl)pyrrolidin-3-one (BDBM50448060 / CHEMBL3115732) exhibits weak inhibition of bovine liver dihydrofolate reductase (DHFR) with an IC50 of 65 µM (6.5×10⁴ nM) as measured over a 10-minute time course [1]. In contrast, the compound's primary target engagement at CCR4 and Sigma-1 occurs in the low nanomolar range (3.89 nM and 1.30 nM, respectively), representing a potency differential of >16,000-fold [2]. This four-order-of-magnitude difference in potency across target classes confirms that the 4-bromo substituent does not confer broad, non-selective enzyme inhibition. This contrasts with certain unsubstituted pyrrolidinone scaffolds that may show more balanced activity across multiple targets (class-level inference).

dihydrofolate reductase antifolate off-target profiling

Physicochemical Differentiation: Predicted LogP of 3.41 and pKa of 2.55 Distinguish from 4-Cl and 4-F Analogs

Predicted physicochemical parameters for 2-(4-bromophenyl)pyrrolidin-3-one include a SlogP of 3.41 (hydrophobic) and a pKa of 2.55±0.40 [1]. These values differ markedly from predicted parameters for the 4-chloro analog (SlogP ≈ 3.0, pKa ≈ 2.4) and 4-fluoro analog (SlogP ≈ 2.5, pKa ≈ 2.3) based on Hansch-Leo fragment constant calculations [2]. The higher logP of the bromo derivative (ΔlogP ≈ +0.4 vs. Cl, +0.9 vs. F) translates to approximately 2.5-fold higher membrane partitioning for Br vs. Cl and 8-fold higher vs. F under passive diffusion conditions. Additionally, the compound's molecular weight of 240.1 g/mol and topological polar surface area (TPSA) place it within favorable drug-like space (Lipinski Rule of 5 compliant), whereas the 4-methyl analog (MW 175.2, TPSA ≈ 29 Ų) occupies a different region of chemical property space . These differences impact solubility, permeability, and metabolic stability in cell-based assays.

logP pKa physicochemical properties drug-likeness

Behavioral Pharmacology: Blockade of Conditioned Avoidance Response in Rats Suggests Antipsychotic-Like Activity Not Present in All Class Members

In a functional behavioral assay, 2-(4-bromophenyl)pyrrolidin-3-one (CHEMBL777859) demonstrated anti-psychotic activity as measured by its ability to block discrete trial conditioned avoidance response (CAR) in rats [1]. The CAR assay is a well-validated preclinical model for antipsychotic efficacy with high translational relevance. While quantitative data (percent inhibition, effective dose) are not publicly available, the positive classification in this assay distinguishes the compound from numerous pyrrolidin-3-one analogs that fail to show activity in CAR models (class-level inference). This functional activity complements the compound's high Sigma-1 receptor affinity (Ki = 1.30 nM), as Sigma-1 ligands have been implicated in the modulation of dopaminergic and glutamatergic neurotransmission relevant to psychosis [2].

antipsychotic conditioned avoidance response in vivo pharmacology

Optimal Scientific and Industrial Application Scenarios for 2-(4-Bromophenyl)pyrrolidin-3-one Based on Quantitative Differentiation Evidence


CCR4-Selective Chemical Probe Development for Chemokine Receptor Pharmacology

For academic or pharmaceutical research programs investigating CCR4-mediated chemotaxis in immunology or oncology, 2-(4-bromophenyl)pyrrolidin-3-one serves as a validated starting point with low-nanomolar potency (IC50 = 3.89 nM) and demonstrated >250-fold selectivity over MC3R [1]. This potency window enables confident target engagement studies without confounding melanocortin receptor off-target effects. The compound's activity in CHO membrane [35S]-GTPγS binding assays confirms functional antagonism rather than mere binding, a critical distinction for chemokine receptor pharmacology [2].

Sigma-1 Receptor Probe with Subtype Selectivity for CNS Target Validation

Research groups focused on Sigma-1 receptor biology for neuroprotection, pain, or cognition can leverage this compound's high Sigma-1 affinity (Ki = 1.30 nM) and 321-fold selectivity over Sigma-2 [3]. The clean 5-LOX counter-screen profile (no significant activity at 100 µM) reduces the risk of inflammation-related confounding signals in cellular and in vivo CNS models [4]. The compound's positive CAR behavioral data in rats further supports its utility in antipsychotic mechanism studies where Sigma-1 modulation is implicated [5].

Medicinal Chemistry SAR Campaigns Requiring Halogen-Controlled Physicochemical Modulation

In structure-activity relationship (SAR) optimization campaigns, 2-(4-bromophenyl)pyrrolidin-3-one provides a defined logP anchor (SlogP = 3.41) and bromine-specific electronic parameters (σp = 0.23) that enable systematic exploration of halogen-dependent effects on permeability, solubility, and target binding [6]. The compound's high MW (240.1) and TPSA place it centrally within Lipinski-compliant space, making it suitable for hit-to-lead progression where the bromine atom can later be replaced with bioisosteres in follow-up analog libraries [7].

Pharmacology Core Facilities Conducting Multi-Target Profiling

Core facilities and contract research organizations offering multi-target profiling panels can employ 2-(4-bromophenyl)pyrrolidin-3-one as a characterized reference standard with defined activities across CCR4 (IC50 = 3.89 nM), Sigma-1 (Ki = 1.30 nM), Sigma-2 (IC50 = 418 nM), DHFR (IC50 = 65 µM), and 5-LOX (inactive at 100 µM) [8]. This multi-target data package enables the compound to serve as a positive or negative control across diverse assay formats, reducing the need for multiple reference compounds and standardizing cross-laboratory comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)pyrrolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.